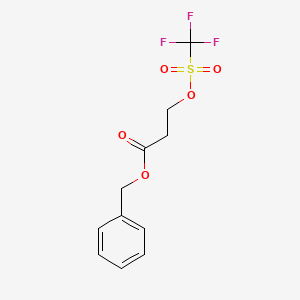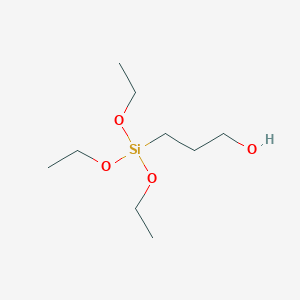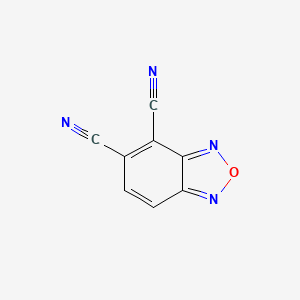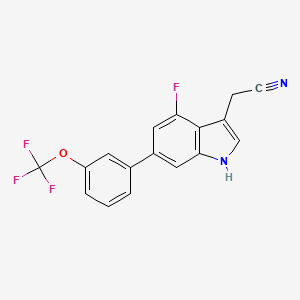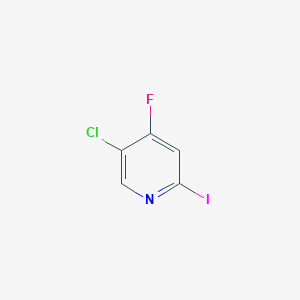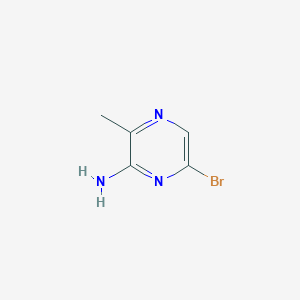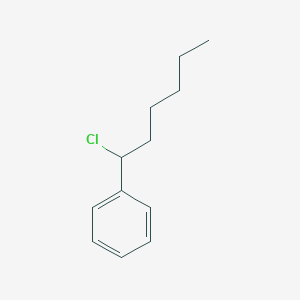
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine is a heterocyclic compound that contains both imidazole and pyrimidine rings These structures are significant in medicinal chemistry due to their presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic environments to facilitate the formation of the imidazo[1,5-a]pyrimidine core . Another method involves the catalytic reduction of 4(5)-nitro-1H-imidazole in ethanol, leading to the formation of 5,5’-diimidazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction could yield various reduced imidazole derivatives.
Scientific Research Applications
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and other functional materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine: Shares a similar core structure but may have different substituents.
Imidazole derivatives: Compounds like 1H-imidazol-4(5)-amine and its derivatives.
Pyrimidine derivatives: Compounds such as 5-amino-1H-imidazole-4-carboxamide.
Uniqueness
2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine is unique due to its dual imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This duality allows it to participate in a wide range of reactions and interactions, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H8N6 |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
2-(4-amino-1H-imidazol-5-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H8N6/c8-4-1-2-10-7(13-4)5-6(9)12-3-11-5/h1-3H,9H2,(H,11,12)(H2,8,10,13) |
InChI Key |
YSMRHZKLEXOZNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N)C2=C(N=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


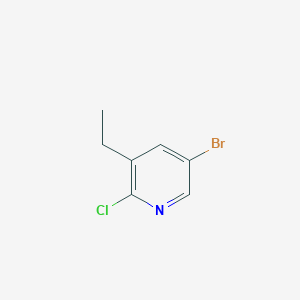
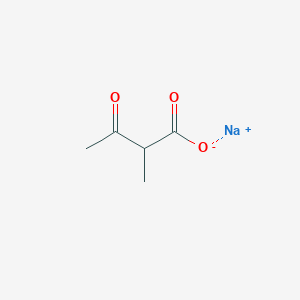
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
